2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hcl
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Overview
Description
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hcl is a useful research compound. Its molecular formula is C10H15Cl2NO2 and its molecular weight is 252.13 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features.
2-Methylphenethylamine: A phenylethylamine derivative with a methyl group at the 2-position.
2-Chloro-β-phenylethylamine: A phenylethylamine derivative with a chlorine atom at the 2-position
Uniqueness
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H15Cl2NO2 |
---|---|
Molecular Weight |
252.13 g/mol |
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2;/h3-4H,5-6,12H2,1-2H3;1H |
InChI Key |
PMTBLRKLMNAJQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)Cl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.